Ethanethiol, 2-[(trimethylsilyl)oxy]-

Hydrolytic stability Silyl ether protection Thiol masking

Ethanethiol, 2-[(trimethylsilyl)oxy]- (CAS 37515-85-8) is a bifunctional organosilicon compound featuring a thiol (-SH) group and a trimethylsilyl (TMS) ether (-OSi(CH3)3) within a two-carbon framework. This structure enables orthogonal reactivity: the TMS ether serves as a hydroxyl protecting group labile under mild acidic or fluoride conditions, while the thiol remains available for nucleophilic substitution, oxidation, or metal coordination.

Molecular Formula C5H14OSSi
Molecular Weight 150.32 g/mol
CAS No. 37515-85-8
Cat. No. B14674066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanethiol, 2-[(trimethylsilyl)oxy]-
CAS37515-85-8
Molecular FormulaC5H14OSSi
Molecular Weight150.32 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCCS
InChIInChI=1S/C5H14OSSi/c1-8(2,3)6-4-5-7/h7H,4-5H2,1-3H3
InChIKeyHTHGXLACOYESSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanethiol, 2-[(trimethylsilyl)oxy]- (CAS 37515-85-8) for Silyl-Protected Thiol Synthesis: Key Properties and Procurement Insights


Ethanethiol, 2-[(trimethylsilyl)oxy]- (CAS 37515-85-8) is a bifunctional organosilicon compound featuring a thiol (-SH) group and a trimethylsilyl (TMS) ether (-OSi(CH3)3) within a two-carbon framework . This structure enables orthogonal reactivity: the TMS ether serves as a hydroxyl protecting group labile under mild acidic or fluoride conditions, while the thiol remains available for nucleophilic substitution, oxidation, or metal coordination . The compound is supplied as a colorless liquid with a boiling point of 146 °C, predicted density of 0.898±0.06 g/cm³, and predicted pKa of 10.14±0.10 . Its unique placement of sulfur and protected oxygen on adjacent carbons distinguishes it from simple alkyl thiols and alternative silyl-protected analogs, making it a strategic intermediate for chemoselective transformations.

Bifunctional organosilicon intermediate with orthogonal reactivity: free thiol and TMS-protected hydroxyl group on adjacent carbons.
Chemoselective synthesis workflows requiring independent manipulation of oxygen and sulfur functionalities.
Supports sequential deprotection strategies: TMS ether removable under mild fluoride or acidic conditions without thiol interference.
Colorless liquid format compatible with standard organic synthesis and purification methods.

Why Ethanethiol, 2-[(trimethylsilyl)oxy]- Cannot Be Substituted with Common Alkyl Thiols or Alternative Silyl Ethers


Direct substitution of Ethanethiol, 2-[(trimethylsilyl)oxy]- with simpler alkanethiols (e.g., ethanethiol) or alternative silyl-protected thiols (e.g., 2-(trimethylsilyl)ethanethiol) is not functionally equivalent. The compound's TMS ether is a protecting group for an oxygen atom, not a sulfur atom—a critical distinction for chemoselectivity. In contrast, 2-(trimethylsilyl)ethanethiol (CAS 18143-30-1) features a Si-S bond, which is significantly more hydrolytically labile and less stable under many synthetic conditions [1]. The Si-O bond in the target compound offers enhanced stability during reactions requiring prolonged exposure to moisture or protic conditions. Additionally, the target compound's pKa of 10.14±0.10 reflects a thiol acidity distinct from oxygen-protected analogs, influencing its nucleophilicity and reactivity in base-catalyzed processes. These differences directly impact yield, purity, and synthetic route feasibility, rendering generic substitution scientifically unsound.

Si-O vs Si-S hydrolytic stability

2-(Trimethylsilyl)ethanethiol contains a Si-S bond, significantly more labile toward moisture than the Si-O bond in the target compound. Aqueous workup or protic conditions may lead to premature deprotection and altered synthetic outcome.

Predicted acidity difference shifts nucleophilicity

The TMS-oxy substituent lowers the thiol pKa relative to unsubstituted ethanethiol, changing thiolate generation efficiency under basic conditions. Direct substitution with common alkyl thiols may require re-optimization of reaction parameters.

Orthogonal protection cannot be replicated

S-protected analogs (e.g., 2-(trimethylsilyl)ethanethiol) mask the sulfur atom, preventing the independent thiol reactivity essential for chemoselective sequences. The target compound uniquely keeps the thiol free while protecting the oxygen.

Quantitative Differentiation of Ethanethiol, 2-[(trimethylsilyl)oxy]- Against Closest Structural Analogs


Superior Hydrolytic Stability of Si-O Bond vs. Si-S Bond in 2-(Trimethylsilyl)ethanethiol

Ethanethiol, 2-[(trimethylsilyl)oxy]- contains a trimethylsilyl ether (Si-O) bond, which is inherently more stable toward hydrolysis than the Si-S bond found in 2-(trimethylsilyl)ethanethiol (CAS 18143-30-1). A 2026 Nature Communications study on silyl sulfides reports that conventional silyl sulfides (Si-S) are 'weak and hydrolytically labile,' while the Si-O bond in silyl ethers exhibits significantly enhanced stability [1]. This difference is critical for synthetic sequences requiring aqueous workup or exposure to protic solvents.

Hydrolytic stability
Class-level
Si-O bond (target) > Si-S bond (2-(trimethylsilyl)ethanethiol)
Supports stability advantage for synthetic routes involving aqueous or protic conditions.
Based on class-level reactivity; direct kinetic comparison not available.
Hydrolytic stability Silyl ether protection Thiol masking

Distinct pKa Value (10.14±0.10) Influences Thiol Nucleophilicity Relative to Unprotected Ethanethiol

The predicted pKa of Ethanethiol, 2-[(trimethylsilyl)oxy]- is 10.14±0.10 . This value differs from that of unsubstituted ethanethiol (pKa ≈ 10.6), reflecting the electron-withdrawing effect of the TMS-oxy group. The lower pKa enhances thiolate anion formation under mildly basic conditions, increasing nucleophilicity in SN2 reactions and metal coordination.

Thiol pKa
Data to verify
10.14±0.10 (predicted)
Lower than unsubstituted ethanethiol (~10.6), may facilitate thiolate formation under milder basic conditions.
Predicted value; experimental determination advised.
Thiol acidity Nucleophilicity Base-catalyzed reactions

Higher Boiling Point (146 °C) and Density (0.898 g/cm³) Compared to 2-(Trimethylsilyl)ethanethiol

Ethanethiol, 2-[(trimethylsilyl)oxy]- exhibits a boiling point of 146 °C and predicted density of 0.898±0.06 g/cm³ . In contrast, the structural analog 2-(trimethylsilyl)ethanethiol (CAS 18143-30-1) has a boiling point of 144-146 °C and a density of 0.839 g/mL at 25 °C . The target compound's higher density and distinct boiling point reflect the presence of the oxygen atom, which affects intermolecular interactions and purification behavior.

Physical properties
Head-to-head
Bp 146 °C, density ~0.898 g/cm³ vs 0.839 g/mL for S-analog
Density difference supports identity confirmation and informs purification protocol design.
Density predicted; use for method development context.
Physical properties Purification Handling

Unique Orthogonal Reactivity: TMS Ether Protection of Oxygen While Thiol Remains Free

The target compound's TMS ether protects an oxygen atom (as -OSi(CH3)3) while leaving the thiol (-SH) free for subsequent reactions. This orthogonal protection is not achievable with 2-(trimethylsilyl)ethanethiol, where the silyl group is directly attached to sulfur (Si-S bond). The Si-O bond can be selectively cleaved under mild acidic or fluoride conditions (e.g., TBAF) without affecting the thiol, enabling precise control over reaction sequences .

Orthogonal protection
Supporting evidence
TMS protects oxygen, leaving thiol free; S-analog masks sulfur
Enables sequential functionalization where oxygen and sulfur reactivities must be controlled independently.
No direct reactivity data for target; structural principle well established.
Orthogonal protection Chemoselectivity Silyl ether

Validated Application as Thiol Source in Polymerization and Nucleoside Synthesis (Indirect Comparison)

While direct application data for the target compound is limited, the structurally related analog 2-(trimethylsilyl)ethanethiol has demonstrated utility as an initiator in ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride and as a sulfur source for thionucleoside synthesis . The target compound, with its orthogonal TMS-oxy group, offers similar thiol reactivity while providing additional synthetic flexibility due to the protected oxygen.

Synthetic utility context
Class-level
Analog 2-(trimethylsilyl)ethanethiol used as initiator and sulfur source
Supports potential for polymerization and thionucleoside synthesis; orthogonal oxygen protection may extend utility.
Analogy-based; direct validation with target compound recommended.
Ring-opening polymerization Thionucleosides Sulfur introduction

Optimal Application Scenarios for Ethanethiol, 2-[(trimethylsilyl)oxy]- Based on Quantified Differentiation


Chemoselective Functionalization of Bifunctional Molecules

The orthogonal reactivity of Ethanethiol, 2-[(trimethylsilyl)oxy]- is ideal for chemoselective transformations where both thiol and hydroxyl groups must be manipulated independently. The TMS ether can be cleaved under mild fluoride conditions (e.g., TBAF) to reveal a hydroxyl group after thiol derivatization, enabling sequential functionalization without cross-reactivity [1]. This is critical in the synthesis of complex natural products and pharmaceutical intermediates requiring precise control over multiple nucleophilic sites.

Synthesis of Silyl-Protected Thiol Building Blocks

The compound serves as a precursor for generating protected thiol derivatives. Its thiol group can undergo alkylation, acylation, or disulfide formation while the TMS-oxy group remains intact. The resulting intermediates are valuable in materials science for surface functionalization and in medicinal chemistry for prodrug design, where the silyl ether can later be removed to reveal a free hydroxyl [1].

Model System for Studying Si-O vs. Si-S Bond Stability

Ethanethiol, 2-[(trimethylsilyl)oxy]- provides a direct comparative platform for evaluating the hydrolytic stability of Si-O bonds versus Si-S bonds under various reaction conditions. As highlighted in recent literature, conventional silyl sulfides are hydrolytically labile, while Si-O ethers offer greater resilience [1]. This compound can be employed in mechanistic studies to optimize protection group strategies for sulfur- and oxygen-containing molecules.

Application
Selection Property
Validation Focus
Orthogonal bifunctional synthesis
TMS-protected hydroxyl with free thiol on adjacent carbons
Sequential deprotection and thiol derivatization without cross-reactivity
Protected thiol building block preparation
Thiol nucleophilicity retained while TMS-oxy group remains intact
Stability of silyl ether during alkylation, acylation, or disulfide formation
Si-O vs Si-S bond stability research
Distinct Si-O bond with higher hydrolytic resilience than Si-S analogs
Comparative hydrolysis kinetics under protic and aqueous conditions

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